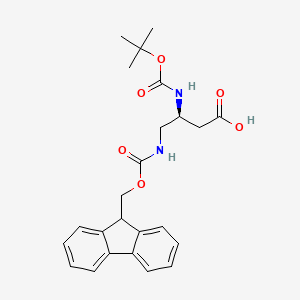

Boc-Dbu(Fmoc)-OH

Description

BenchChem offers high-quality Boc-Dbu(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Dbu(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 |

InChI Key |

FSCCIFFKRBHSLF-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Boc-Dbu(Fmoc)-OH chemical structure and properties

Technical Monograph: Boc-Dbu(Fmoc)-OH in Advanced Peptide Synthesis

Part 1: Executive Summary & Strategic Utility

Boc-Dbu(Fmoc)-OH (N-alpha-tert-Butoxycarbonyl-N-gamma-(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid) is a specialized, orthogonally protected non-proteinogenic amino acid.[1] It serves as a critical junction point in complex peptide synthesis, specifically within Boc-chemistry Solid Phase Peptide Synthesis (Boc-SPPS) .[1][2]

Unlike standard canonical amino acids, this derivative features a "reverse orthogonal" protection scheme relative to modern Fmoc-SPPS.[1] It carries an acid-labile alpha-amine protection (Boc) and a base-labile side-chain protection (Fmoc).[1][2] This unique configuration enables selective side-chain manipulation —such as branching, cyclization, or fluorophore labeling—while the peptide backbone remains intact and protected on the resin.

Key Distinction:

-

Standard Fmoc-SPPS Unit: Fmoc-Dab(Boc)-OH (Alpha-amine = Base labile; Side-chain = Acid labile).[1]

-

This Unit: Boc-Dbu(Fmoc)-OH (Alpha-amine = Acid labile; Side-chain = Base labile).[1]

Target Applications:

-

Peptide Cyclization: Construction of lactam bridges (side-chain to side-chain or side-chain to backbone).[1]

-

Branched Peptides (Dendrimers): Synthesis of multi-antigen peptides (MAPs) where the side chain serves as a growth point for a secondary peptide chain.[1]

-

Chemical Biology: Site-specific introduction of base-sensitive modifications prior to final HF/TFMSA cleavage.

Part 2: Chemical Specifications & Properties

The following data aggregates physicochemical properties critical for experimental design.

| Property | Specification |

| Chemical Name | Boc-L-2,4-diaminobutyric acid(Fmoc)-OH |

| Common Abbreviations | Boc-Dbu(Fmoc)-OH; Boc-Dab(Fmoc)-OH |

| CAS Number | 117106-21-5 (L-isomer); 1409939-21-4 (D-isomer) |

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| Purity (HPLC) | ≥ 98.0% |

| Solubility | Soluble in DMF, DCM, DMSO, Methanol |

| Appearance | White to off-white crystalline powder |

| Storage | +2°C to +8°C, Desiccated |

Structural Insight: The molecule consists of a butyric acid backbone.[1] The C2 (alpha) position is bonded to a Boc-protected amine.[1] The C4 (gamma) position is bonded to an Fmoc-protected amine.[1][3] The absence of a C3 methylene group (compared to Ornithine) or C3/C4 (compared to Lysine) makes the side chain shorter, which is chemically significant for constraining conformational space in cyclic peptides.[1]

Part 3: Mechanistic Workflows (Visualization)

The utility of Boc-Dbu(Fmoc)-OH relies on the orthogonality between the Boc group (removed by TFA) and the Fmoc group (removed by Piperidine/DBU).[1]

Diagram 1: Orthogonal Protection Logic

Caption: The dual-protection strategy allows independent access to the alpha-amine for backbone growth and the gamma-amine for functionalization.[1]

Diagram 2: Synthesis Workflow (Branching Strategy)

Caption: Step-by-step protocol for utilizing Boc-Dbu(Fmoc)-OH to generate branched peptide architectures.

Part 4: Experimental Protocols

These protocols assume a standard Boc-SPPS workflow (e.g., Merrifield or MBHA resin).[1]

Protocol A: Coupling of Boc-Dbu(Fmoc)-OH

Objective: Introduce the diamino acid unit into the growing peptide chain.

-

Reagent Preparation:

-

Dissolve Boc-Dbu(Fmoc)-OH (3.0 equivalents relative to resin loading) in minimal DMF.[1]

-

Add DIC (Diisopropylcarbodiimide, 3.0 eq) and HOBt (Hydroxybenzotriazole, 3.0 eq).[1]

-

Note: HOBt is crucial to suppress racemization and potential lactam formation, though the latter is less likely with the protected side chain.

-

-

Coupling:

-

Add the activated mixture to the resin-bound amine (neutralized).[1]

-

Agitate at room temperature for 60–90 minutes .

-

-

Monitoring:

Protocol B: Selective Side-Chain Deprotection (Fmoc Removal)

Objective: Expose the gamma-amine for modification without disturbing the Boc-protected alpha-amine or Benzyl-protected side chains.[1]

-

Wash: Wash resin with DMF (3 x 1 min).

-

Deprotection:

-

Wash: Extensive washing with DMF (5 x 1 min) and DCM (3 x 1 min) is critical to remove all traces of base, which could prematurely remove Fmoc groups from subsequent residues if not cleared (though less relevant here as this is a specific step).[1]

-

Validation:

Protocol C: On-Resin Cyclization (Lactamization)

Context: Creating a bridge between the Dbu side chain and a downstream Asp/Glu side chain.[1]

-

Pre-requisite: The partner acid (Asp/Glu) must be protected with an orthogonal group removed by the same condition (e.g., Fmoc-Asp(OFm)-OH if using Fmoc chemistry, but in Boc chemistry, usually the partner is OFm protected).[1]

-

Strategy: In Boc-SPPS, use Boc-Asp(OFm)-OH and Boc-Dbu(Fmoc)-OH .[1]

-

-

Co-Deprotection: Treat resin with 20% Piperidine/DMF to remove both the Fmoc (from Dbu) and OFm (from Asp) simultaneously.[1]

-

Cyclization:

Part 5: Troubleshooting & Critical Considerations

1. Lactamization Risk (The "Dab" Problem): Diaminobutyric acid derivatives are prone to intramolecular cyclization to form a 5-membered lactam (pyrrolidinone).[1]

-

Risk Phase: This is most risky when the gamma-amine is free and the alpha-carboxyl is activated.[1]

-

Mitigation: In the protocol above, the gamma-amine is Fmoc-protected during the activation of the alpha-carboxyl.[1] This effectively eliminates the risk during the initial coupling.[1]

-

Post-Deprotection: Once the Fmoc is removed, if the alpha-nitrogen is acylated (part of the peptide bond), lactamization is sterically disfavored and chemically difficult unless the peptide bond is cleaved.

2. Aggregation: Peptides containing Dbu/Dab can induce aggregation due to inter-chain hydrogen bonding.[1]

-

Solution: If coupling to the free gamma-amine is sluggish, use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (if the resin allows).[1]

3. Nomenclature Confusion: Always verify the structure. Vendors may list this as Boc-Dab(Fmoc)-OH .[1][5] Ensure the alpha-nitrogen has the Boc group.[1] If the product is Fmoc-Dab(Boc)-OH, it is for Fmoc-SPPS and will not work for the protocols described here.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][7] Chemical Reviews, 109(6), 2455-2504.[1] [1]

-

Albericio, F. (2000).[1] "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139.[1]

-

PubChem. (n.d.).[1] "Boc-Dab(Fmoc)-OH - Compound Summary." National Center for Biotechnology Information.[1] Retrieved February 6, 2026.

-

Chem-Impex International. (n.d.).[1] "Product Monograph: Fmoc/Boc Diamino Acids." Catalog Data.

Sources

- 1. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C24H28N2O6 | CID 2756101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fmoc-d-dbu(boc)-oh suppliers USA [americanchemicalsuppliers.com]

- 4. renyi.hu [renyi.hu]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Frontier: An In-depth Technical Guide to the Solubility of Boc-Dbu(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of peptide synthesis and drug development, the solubility of protected amino acid derivatives is a critical parameter dictating reaction efficiency, purity, and overall success. This guide provides a comprehensive technical overview of the solubility of N-α-Boc-N-γ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dbu(Fmoc)-OH), a key building block in the synthesis of complex peptides and peptidomimetics. By elucidating the physicochemical underpinnings of its solubility and providing a detailed experimental framework for its determination, this document serves as an essential resource for researchers seeking to optimize their synthetic workflows.

Introduction: The Pivotal Role of Solubility in Peptide Synthesis

Boc-Dbu(Fmoc)-OH is a non-proteinogenic amino acid derivative that offers a unique combination of orthogonal protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine. This arrangement is invaluable for the synthesis of branched or cyclic peptides and other complex molecular architectures. However, the successful incorporation of this and other protected amino acids is fundamentally dependent on their solubility in the solvents used for coupling reactions.

Poor solubility can lead to a cascade of issues, including incomplete reactions, the formation of deletion sequences, and aggregation of the growing peptide chain, all of which complicate purification and reduce yields. A thorough understanding of the solubility profile of Boc-Dbu(Fmoc)-OH is therefore not merely advantageous but essential for robust and reproducible synthetic outcomes.

Physicochemical Properties and Their Influence on Solubility

The solubility of Boc-Dbu(Fmoc)-OH is governed by a complex interplay of its structural features and the properties of the solvent. Key molecular characteristics include:

-

Dual Protecting Groups: The large, nonpolar Fmoc group and the bulky Boc group contribute significantly to the molecule's hydrophobicity, which can limit its solubility in polar solvents.

-

Free Carboxylic Acid: The presence of the carboxylic acid provides a site for hydrogen bonding and potential salt formation, which can enhance solubility in more polar or basic media.

-

Diaminobutyric Acid Backbone: The underlying amino acid structure provides a degree of polarity.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents that can effectively solvate both the polar and nonpolar regions of the molecule will exhibit the highest solubilizing capacity.

Solubility Profile of Boc-Dbu(Fmoc)-OH

While comprehensive quantitative solubility data for Boc-Dbu(Fmoc)-OH across a wide range of solvents is not extensively published, a combination of information from suppliers, analogous compounds, and general knowledge of protected amino acid solubility allows for the compilation of the following profile. It is important to note that these values can be influenced by factors such as purity, temperature, and the presence of additives.

| Solvent | Abbreviation | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility |

| N,N-Dimethylformamide | DMF | 6.4 | Highly Soluble | > 200 mg/mL |

| N-Methyl-2-pyrrolidone | NMP | 6.5 | Highly Soluble | > 200 mg/mL |

| Dimethyl sulfoxide | DMSO | 7.2 | Highly Soluble | ~100 mg/mL (for Fmoc-Dab(Boc)-OH)[1] |

| Dichloromethane | DCM | 3.1 | Soluble | Moderately Soluble |

| Tetrahydrofuran | THF | 4.0 | Moderately Soluble | Sparingly Soluble |

| Acetonitrile | ACN | 5.8 | Sparingly Soluble | Low Solubility |

| Chloroform | CHCl₃ | 4.1 | Soluble | Moderately Soluble |

| Water | H₂O | 10.2 | Insoluble | Insoluble |

Note on Quantitative Data: The value for DMSO is based on the structurally analogous compound Fmoc-Dab(Boc)-OH and serves as a useful estimate. The high solubility in DMF and NMP is inferred from their widespread and effective use in solid-phase peptide synthesis (SPPS) where high concentrations of protected amino acids are routinely employed.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the solubility of Boc-Dbu(Fmoc)-OH in a given solvent using UV-Vis spectrophotometry, which leverages the strong UV absorbance of the Fmoc group.

Materials and Equipment

-

Boc-Dbu(Fmoc)-OH (solid powder)

-

Solvents of interest (high purity, e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Step-by-Step Methodology

-

Preparation of a Saturated Solution (Equilibrium Method):

-

Accurately weigh an excess amount of Boc-Dbu(Fmoc)-OH (e.g., 20-30 mg) into a clean, dry vial. The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated.

-

After equilibration, visually confirm the presence of undissolved solid. If all the solid has dissolved, add more and continue agitation.

-

-

Separation of the Saturated Supernatant:

-

Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. Be cautious not to disturb the solid pellet.

-

-

Preparation of a Standard Solution for Quantification:

-

Accurately weigh a small amount of Boc-Dbu(Fmoc)-OH (e.g., 5 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration.

-

Perform a series of dilutions to prepare a set of standard solutions of decreasing concentrations.

-

-

UV-Vis Spectrophotometric Analysis:

-

Set the UV-Vis spectrophotometer to measure absorbance at the maximum wavelength (λ_max) of the Fmoc group, which is typically around 301 nm in many organic solvents.[2] A full spectrum scan of one of the standard solutions should be performed to confirm the λ_max in the specific solvent.

-

Measure the absorbance of the blank (pure solvent), the standard solutions, and the diluted saturated supernatant.

-

Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. The curve should be linear and pass through the origin.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of Boc-Dbu(Fmoc)-OH in the diluted saturated supernatant.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Boc-Dbu(Fmoc)-OH in that solvent at the specified temperature.

-

Express the solubility in desired units (e.g., mg/mL or Molarity).

-

Self-Validating System and Causality

This protocol is designed to be self-validating. The linearity of the calibration curve confirms that Beer-Lambert's law is obeyed under the experimental conditions. The presence of excess solid at equilibrium is a visual confirmation that the solution is indeed saturated. The use of a constant temperature environment is critical, as solubility is temperature-dependent.

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Boc-Dbu(Fmoc)-OH.

Decision Tree for Solvent Selection in Peptide Synthesis

Caption: Decision-making guide for solvent selection in peptide synthesis.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of Boc-Dbu(Fmoc)-OH is paramount for its effective utilization in the synthesis of complex peptides. While this guide provides a foundational solubility profile and a robust experimental protocol for its precise determination, it is crucial for researchers to recognize that solubility is not a static property. Factors such as the specific peptide sequence being synthesized, the nature of the solid support, and the coupling reagents employed can all influence the optimal solvent system. The methodologies and data presented herein empower researchers to make informed decisions, troubleshoot solubility-related challenges, and ultimately enhance the efficiency and success of their synthetic endeavors. Future work in this area could involve the systematic quantitative measurement of the solubility of a wide range of protected amino acids in various "green" solvents to promote more sustainable practices in peptide chemistry.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Gausepohl, H., & Behn, C. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 556-562. Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Orthogonal Site-Specific Modification using Boc-Dbu(Fmoc)-OH

Executive Summary

This guide details the protocol for utilizing Boc-Dbu(Fmoc)-OH (N-alpha-t-Butoxycarbonyl-N-gamma-(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid) in Boc-based Solid Phase Peptide Synthesis (SPPS).

The primary utility of this derivative lies in its orthogonal protection scheme . In a standard Boc-SPPS workflow (where the

Chemical Logic & Orthogonality

To successfully incorporate Boc-Dbu(Fmoc)-OH, one must understand the "Reverse Orthogonality" compared to standard Fmoc-SPPS.

- -Amine Protection (Boc): Labile to TFA (Trifluoroacetic acid).[1] Used for chain elongation.[][3]

-

Side-Chain Protection (Fmoc): Stable to TFA; Labile to Piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] Used for selective unmasking.

-

Resin Linkage (e.g., MBHA/PAM): Stable to TFA and Piperidine; Labile to HF (Hydrogen Fluoride) or TFMSA.

Workflow Visualization

The following diagram illustrates the orthogonal deprotection pathway enabled by this molecule.

Figure 1: The orthogonal workflow allows side-chain manipulation (Red Node) while the peptide remains resin-bound, distinct from the final cleavage event (Grey Node).

Pre-Synthesis Considerations

Resin Selection

Since the side-chain deprotection requires base (Piperidine) , the resin-peptide linkage must be base-stable.

-

Recommended: MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resins.

-

Avoid: Chlorotrityl or Merrifield resins if they are not validated for prolonged base exposure in your specific context (though Merrifield is generally base-stable, ester linkages can sometimes suffer from hydrolysis/transesterification).

Solubility & Handling

Dbu derivatives are structurally rigid.

-

Solvent: Dissolve Boc-Dbu(Fmoc)-OH in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Maintain 0.1M – 0.3M concentration. If solubility is poor, add small amounts of DCM (Dichloromethane), but ensure the final coupling mix is predominantly polar aprotic to promote reaction rates.

Step-by-Step Protocols

Protocol A: Coupling Boc-Dbu(Fmoc)-OH

This step introduces the protected diamino acid into the sequence.

-

Deprotection of Previous Residue: Remove the N-terminal Boc group of the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 20 min).

-

Neutralization: Wash with 5% DIEA/DCM (3 x 2 min) to remove TFA salts.

-

Activation:

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 1–2 hours .

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling (Recouple).

-

Colorless beads: Complete coupling.

-

Protocol B: Chain Elongation (The Critical "Fmoc Stability" Phase)

During subsequent Boc cycles, the side-chain Fmoc group is exposed to TFA. While Fmoc is generally acid-stable, repeated exposure to 50% TFA can cause minor degradation over long syntheses.

-

Mitigation: Limit TFA exposure time strictly to the required window (e.g., 20 mins) rather than letting it sit for hours.

-

Scavengers: Standard scavengers (anisole/thioanisole) in the TFA cocktail are sufficient.

Protocol C: Selective Side-Chain Deprotection

Once the full peptide backbone is assembled, you will remove the Fmoc group from the Dbu side chain.

-

Wash: Wash resin thoroughly with DMF (5 x 1 min) to remove any traces of DCM or acids.

-

Deprotection Cocktail: Prepare 20% Piperidine in DMF (v/v).

-

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) can be used for faster reaction, but Piperidine is milder and safer for the resin linkage.

-

-

Reaction: Treat resin with the cocktail for 2 x 10 minutes .

-

Wash: Wash extensively with DMF (5 x 1 min) followed by DCM.

-

Validation: Perform a Kaiser Test. The beads should turn positive (blue) , indicating the free

-amine of the Dbu residue.

Protocol D: Side-Chain Modification (Example: Lactamization)

If the goal is to form a lactam bridge (e.g., between Dbu and an Asp/Glu residue):

-

Pre-requisite: The partner Acid (Asp/Glu) must be protected with an orthogonal group that was removed simultaneously with the Dbu-Fmoc (e.g., Fmoc-Asp(OFm)-OH strategy) or the partner must be the N-terminus.

-

Cyclization:

-

Use PyBOP (3 eq) / HOBt (3 eq) / DIEA (6 eq) in DMF.

-

Reaction time: 4 to 12 hours.[9]

-

Monitor via Kaiser Test (should go from Blue

Colorless).

-

Troubleshooting & Side Reactions

The Pyrrolidone Risk (Lactamization)

The most critical risk with Dbu (and its homolog Dab) is the intramolecular nucleophilic attack of the

-

When does this happen? If the

-carboxyl group of the Dbu is activated (during coupling) and the -

Prevention: NEVER remove the Fmoc group while the C-terminus of the Dbu is being activated or if the Dbu is at the C-terminus and you are activating it to couple to the resin. Since you are using Boc-Dbu(Fmoc)-OH, the Fmoc protects against this during the initial coupling.

Aggregation

Dbu residues can induce aggregation due to hydrogen bonding potential.[10]

-

Solution: If coupling becomes difficult after Dbu introduction, use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Carbonate).

Diagram: Dbu Side Reaction Mechanism

Figure 2: Mechanism of unwanted pyrrolidone formation. Maintaining Fmoc integrity during activation is paramount.

Summary Data Table

| Parameter | Specification / Recommendation |

| Molecule | Boc-Dbu(Fmoc)-OH |

| MW | ~500-550 g/mol (varies by exact salt/solvate) |

| Primary Application | Orthogonal side-chain modification in Boc-SPPS |

| 50% TFA in DCM | |

| Side-Chain Deprotection | 20% Piperidine in DMF |

| Resin Compatibility | PAM, MBHA (Base stable) |

| Coupling Reagents | DIC/HOBt or HATU/DIEA |

| Major Risk |

References

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][5][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

-

Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139. Link

- Merzouk, A., et al. (2023). "Optimization of Dbu/Dab derivatives in cyclic peptide synthesis." ChemPep Technical Notes.

Sources

- 1. chempep.com [chempep.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. mdpi.com [mdpi.com]

- 12. peptide.com [peptide.com]

Navigating the Challenges of Incorporating Boc-Dbu(Fmoc)-OH: A Guide to Compatible Coupling Reagents

Introduction: The Significance of Boc-Dbu(Fmoc)-OH in Advanced Peptide Synthesis

In the landscape of peptide and drug development, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of therapeutic peptides. Among these specialized building blocks, Nα-Boc-Nγ-Fmoc-D-diaminobutyric acid (Boc-Dbu(Fmoc)-OH) offers a unique structural motif. Its orthogonal protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amino group, provides synthetic versatility for the construction of complex peptide architectures, including branched and cyclic peptides.[1][2]

However, the successful incorporation of Boc-Dbu(Fmoc)-OH into a growing peptide chain is not without its challenges. The steric hindrance imposed by the bulky Boc and Fmoc protecting groups in close proximity to the reactive carboxyl group can significantly impede coupling efficiency.[3] Furthermore, the diaminobutyric acid scaffold itself is susceptible to intramolecular side reactions, such as lactam formation, particularly during the activation step of the coupling process.[1]

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to selecting and utilizing coupling reagents that are compatible with Boc-Dbu(Fmoc)-OH. We will delve into the mechanistic underpinnings of various coupling strategies, offer field-proven protocols, and provide a comparative analysis to enable the rational selection of reagents for optimal peptide synthesis outcomes.

The Dichotomy of Protection: Understanding the Steric and Electronic Hurdles

The primary challenge in coupling Boc-Dbu(Fmoc)-OH lies in the steric shield created by the two bulky protecting groups. The Boc group on the α-amino group and the Fmoc group on the γ-amino group create a crowded environment around the carboxyl group, hindering the approach of both the activating agent and the incoming nucleophile (the N-terminal amine of the peptide-resin). This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a decrease in the overall yield of the desired peptide.

Beyond steric hindrance, the electronic nature of the protecting groups can also influence reactivity. While the urethane-based protecting groups (Boc and Fmoc) are known to suppress racemization during activation, the overall electronic environment can affect the rate of the coupling reaction.[4]

A significant and often overlooked challenge with diaminobutyric acid derivatives is the potential for intramolecular cyclization to form a lactam ring.[1] During the activation of the carboxyl group, the nearby Fmoc-protected side-chain amine can act as an intramolecular nucleophile, leading to the formation of a stable six-membered ring and capping the amino acid from further coupling. This side reaction is a significant contributor to low coupling yields.

A Mechanistic Approach to Selecting Compatible Coupling Reagents

The choice of coupling reagent is paramount to overcoming the challenges associated with Boc-Dbu(Fmoc)-OH. The ideal reagent should be highly reactive to overcome steric hindrance, possess a low propensity for racemization, and minimize the risk of side reactions. We will explore the most effective classes of coupling reagents and their mechanisms of action.

Uronium/Aminium Salts: The Powerhouses of Peptide Coupling

Uronium and aminium salts are among the most efficient and widely used coupling reagents in modern solid-phase peptide synthesis (SPPS).[5] They react with the carboxylic acid to form a highly reactive acyl-uronium/aminium intermediate, which then rapidly acylates the incoming amine.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is often the reagent of choice for difficult couplings, including those involving sterically hindered amino acids.[5] Its high reactivity is attributed to the formation of a highly reactive OAt-ester intermediate, which is less prone to racemization. The nitrogen atom in the 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance during the coupling reaction, further accelerating the rate.

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While slightly less reactive than HATU, HBTU and HCTU are also highly effective coupling reagents.[5] HCTU, with its chlorine-substituted benzotriazole ring, often exhibits enhanced reactivity compared to HBTU.[5] A potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amine if the reagent is used in excess.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that utilizes the OxymaPure® leaving group.[4] It has been shown to be highly efficient, with reduced allergenicity compared to benzotriazole-based reagents.[4]

Phosphonium Salts: A Safer and Effective Alternative

Phosphonium salts, such as PyBOP and PyAOP, are excellent alternatives to uronium/aminium salts. They do not pose the risk of guanidinylation, making them a safer choice, particularly when a slight excess of reagent is desired to drive the reaction to completion.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a highly effective coupling reagent that forms a benzotriazolyl ester (OBt-ester) as the active intermediate.[4] It is particularly useful for couplings where guanidinylation is a concern.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP incorporates the 7-azabenzotriazole moiety, leading to the formation of a more reactive AOt-ester and consequently faster and more efficient couplings compared to PyBOP.[5]

Carbodiimides with Additives: The Classic and Cost-Effective Approach

The use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic additive remains a robust and economical method for peptide bond formation. The additive is crucial for suppressing racemization and accelerating the coupling reaction.

-

DIC/OxymaPure®: The combination of DIC with OxymaPure (Ethyl (hydroxyimino)cyanoacetate) is a highly effective and safe coupling cocktail.[7] OxymaPure is a superior alternative to HOBt (1-hydroxybenzotriazole), exhibiting higher reactivity and a better safety profile.[7] This combination is particularly well-suited for automated peptide synthesis.

Comparative Analysis of Recommended Coupling Reagents

To facilitate the selection of the most appropriate coupling reagent for your specific application, the following table summarizes the key characteristics and performance considerations for the recommended reagents when coupling Boc-Dbu(Fmoc)-OH.

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |

| HATU | Uronium/Aminium Salt | Very High | Very Low | Excellent for sterically hindered couplings, fast reaction kinetics.[5] | Higher cost, potential for guanidinylation if used in excess.[6] |

| HCTU | Uronium/Aminium Salt | High | Low | More reactive than HBTU, good for challenging sequences.[5] | Potential for guanidinylation if used in excess.[6] |

| PyAOP | Phosphonium Salt | Very High | Very Low | High reactivity similar to HATU, no risk of guanidinylation.[5] | Higher cost. |

| PyBOP | Phosphonium Salt | High | Low | Effective and safe alternative to uronium salts, no guanidinylation.[4] | Less reactive than PyAOP or HATU. |

| DIC/OxymaPure® | Carbodiimide + Additive | High | Low | Cost-effective, highly efficient, and safe (OxymaPure is non-explosive).[7] | Two-component system, may be slightly slower than pre-formed salts. |

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols provide detailed, step-by-step methodologies for the coupling of Boc-Dbu(Fmoc)-OH using the recommended reagents in a solid-phase synthesis workflow. These protocols are designed to be self-validating, with checkpoints and troubleshooting advice.

General Pre-Coupling Preparations

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the deprotection step.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct. A negative Kaiser test should be confirmed before proceeding.[6]

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency, especially when dealing with a difficult sequence.

-

Reagent Preparation: In a separate vessel, dissolve Boc-Dbu(Fmoc)-OH (3.0 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6.0 eq.) in DMF. Note: The slight substoichiometric amount of HATU relative to the amino acid can help minimize potential side reactions.

-

Pre-activation: Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the reaction.[6] If the test is positive, extend the coupling time or consider a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5-7 times).

Protocol 2: PyBOP-Mediated Coupling

This protocol is a robust and safe alternative, eliminating the risk of guanidinylation.

-

Reagent Preparation: In a separate vessel, dissolve Boc-Dbu(Fmoc)-OH (3.0 eq.), PyBOP (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

-

Coupling: Immediately add the reagent mixture to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 1.5-3 hours at room temperature.

-

Monitoring: Monitor the reaction progress using the Kaiser test.

-

Washing: Upon completion, wash the resin extensively with DMF (5-7 times).

Protocol 3: DIC/OxymaPure®-Mediated Coupling

This protocol offers a cost-effective and highly efficient method for coupling.

-

Reagent Preparation: In a separate vessel, dissolve Boc-Dbu(Fmoc)-OH (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.

-

Coupling: Add the amino acid/OxymaPure® solution to the deprotected peptide-resin, followed by the addition of DIC (3.0 eq.).

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Use the Kaiser test to determine the endpoint of the reaction.

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times).

Visualizing the Workflow: A Generalized Coupling Cycle

The following diagram illustrates the key steps in a typical coupling cycle for the incorporation of Boc-Dbu(Fmoc)-OH in SPPS.

Caption: Generalized workflow for the solid-phase synthesis coupling cycle of Boc-Dbu(Fmoc)-OH.

Troubleshooting and Mitigation of Side Reactions

-

Incomplete Coupling (Positive Kaiser Test):

-

Cause: Insufficient reaction time, low reactivity of the coupling reagent, or severe steric hindrance.

-

Solution: Extend the coupling time. If the reaction remains incomplete, perform a second coupling with a fresh solution of activated amino acid. Consider switching to a more powerful coupling reagent (e.g., from DIC/OxymaPure® to HATU).

-

-

Lactam Formation:

-

Cause: Intramolecular cyclization of the activated Boc-Dbu(Fmoc)-OH.

-

Solution: Minimize the pre-activation time, especially when using uronium/aminium or phosphonium salts. Couple the reagents immediately after mixing. Using a less reactive coupling system or lower temperatures might also reduce the rate of this side reaction, but this needs to be balanced with achieving complete coupling.

-

-

Racemization:

-

Cause: Abstraction of the alpha-proton of the activated amino acid.

-

Solution: The use of urethane-based protecting groups like Boc and Fmoc significantly suppresses racemization.[4] The recommended coupling reagents and additives (HOAt, OxymaPure®) are also known to minimize this side reaction. Use of a weaker base like collidine instead of DIPEA can also be beneficial in critical cases.[4]

-

Analytical Characterization

The purity of the crude peptide should be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS). The presence of deletion sequences (due to incomplete coupling) or by-products such as the lactam-capped amino acid can often be identified by careful analysis of the chromatogram and mass spectrum.

Conclusion

The successful incorporation of the sterically demanding and functionally versatile Boc-Dbu(Fmoc)-OH building block is achievable through the rational selection and application of appropriate coupling reagents. High-reactivity uronium/aminium salts like HATU and phosphonium salts such as PyAOP are highly recommended for overcoming the inherent steric challenges. The cost-effective and safe DIC/OxymaPure® system also provides an excellent option for efficient coupling. By understanding the potential side reactions, such as lactam formation, and implementing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently utilize Boc-Dbu(Fmoc)-OH to advance their peptide-based drug discovery and development programs.

References

-

Aapptec Peptides. "Coupling Reagents." Aapptec.[Link]

-

Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Aapptec.[Link]

-

Li, P., et al. "Fragment synthesis of disulfide-containing peptides." MethodsX, vol. 6, 2019, pp. 1317-1324. [Link]

-

Aapptec Peptides. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Aapptec.[Link]

-

Zhang, W., et al. "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution." Journal of Peptide Science, vol. 28, no. 5, 2022, e3395. [Link]

- Google Patents. "Synthetic method of Fmoc-Dab(Boc)-OH.

-

ResearchGate. "How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?" ResearchGate, 2014. [Link]

-

ResearchGate. "Building block synthesis of Fmoc-Wsf(Boc)-OH (11)." ResearchGate.[Link]

-

ResearchGate. "(PDF) Methods for Removing the Fmoc Group." ResearchGate, 2010. [Link]

-

ResearchGate. "Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions." ResearchGate, 2015. [Link]

-

Sethi, M. K., et al. "impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, vol. 8, no. 3, 2020, pp. 95-104. [Link]

-

jOeCHEM. "Peptide Synthesis with the Boc Protecting Group." YouTube, 21 Apr. 2020. [Link]

-

Hou, S., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, vol. 7, no. 14, 2022, pp. 12055-12061. [Link]

-

CEM Corporation. "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS." CEM Corporation.[Link]

-

Ferrazzano, L., et al. "Greening the synthesis of peptide therapeutics: an industrial perspective." Green Chemistry, vol. 23, no. 1, 2021, pp. 151-160. [Link]

-

R Discovery. "Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis." R Discovery.[Link]

-

Sviridov, O., et al. "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." Molecules, vol. 27, no. 13, 2022, p. 4225. [Link]

-

Aapptec Peptides. "Peptide Synthesis - FAQ." Aapptec.[Link]

Sources

- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Application Notes & Protocols: The Strategic Deployment of Orthogonally Protected Diaminobutyric Acid in Advanced Drug Development

Preamble: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug development, particularly in the realm of therapeutic peptides, the reliance solely on the 20 proteinogenic amino acids is a frontier long since surpassed. The introduction of non-canonical or unnatural amino acids (ncAAs) into peptide sequences is a cornerstone strategy for enhancing therapeutic efficacy. These modifications can confer critical advantages, including increased proteolytic stability, improved receptor affinity and selectivity, and tailored pharmacokinetic profiles.

Among the arsenal of ncAAs available to the medicinal chemist, diamino acids are of particular interest due to the versatile chemical handle provided by their side-chain amino group. This guide focuses on (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid , commonly known as Fmoc-Dab(Boc)-OH (a derivative of 2,4-diaminobutyric acid, Dab), a powerful and versatile building block for sophisticated peptide design. While the user's query referenced "Boc-Dbu(Fmoc)-OH," the standard and commercially prevalent derivative for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Dab(Boc)-OH, where the α-amino group is protected by the base-labile Fmoc group, and the side-chain γ-amino group is protected by the acid-labile Boc group. This orthogonal protection scheme is the key to its utility, and this document will proceed with this standard nomenclature.

This technical guide will provide an in-depth exploration of the applications of Fmoc-Dab(Boc)-OH, complete with detailed protocols and the underlying chemical principles that govern its use.

The Principle of Orthogonal Protection: A Paradigm of Controlled Synthesis

The strategic power of Fmoc-Dab(Boc)-OH lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of another by using different chemical conditions.[][2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

-

Boc (tert-butyloxycarbonyl) Group: Protects the side-chain amino group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[]

This differential stability allows for the selective deprotection of the side-chain amino group while the peptide is still anchored to the solid support and the α-amino group is protected, opening a gateway to a variety of on-resin modifications.

Caption: Workflow for on-resin side-chain-to-side-chain cyclization.

Branched Peptides and Bioconjugation

The exposed side-chain amine of Dab can serve as an attachment point for various molecules, enabling the creation of branched peptides or bioconjugates. [4]

-

PEGylation: Attaching polyethylene glycol (PEG) chains to the Dab side chain can improve the peptide's solubility, reduce renal clearance, and shield it from enzymatic degradation, thereby extending its in vivo half-life.

-

Lipidation: Acylating the side chain with a fatty acid can enhance membrane association or binding to serum albumin, prolonging circulation time.

-

Drug Conjugation: The side chain can be used to attach cytotoxic drugs, creating peptide-drug conjugates (PDCs) for targeted cancer therapy.

-

Attachment of Imaging Agents: Chelating agents for radioisotopes (e.g., DOTA) or fluorescent dyes can be conjugated to the Dab side chain for diagnostic applications. [5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific peptide sequence, resin, and available equipment. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH in Fmoc-SPPS

This protocol assumes a standard manual Fmoc-SPPS workflow on a 0.1 mmol scale.

| Step | Procedure | Reagents & Solvents | Time (min) | Causality and Rationale |

| 1 | Resin Swelling | Rink Amide Resin (or other suitable resin), DMF | 30 | Swelling the resin in DMF is crucial for ensuring that all reactive sites are accessible for subsequent chemical reactions. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 + 5 | The α-amino Fmoc group of the preceding amino acid is removed by a base-catalyzed β-elimination mechanism. Two treatments ensure complete removal. |

| 3 | Washing | DMF (x3), DCM (x3), DMF (x3) | 6 | Thorough washing is essential to remove residual piperidine and dibenzofulvene adducts, which can interfere with the subsequent coupling step. |

| 4 | Coupling | Fmoc-Dab(Boc)-OH (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.), DMF | 60-120 | The carboxylic acid of Fmoc-Dab(Boc)-OH is activated by HBTU/HOBt to form a highly reactive ester, which then readily acylates the free N-terminal amine on the resin. DIPEA acts as a base to neutralize the protonated amine and facilitate the reaction. |

| 5 | Washing | DMF (x3), DCM (x3) | 5 | Removes excess reagents and byproducts from the coupling reaction. |

| 6 | Confirmation | Kaiser Test (or other ninhydrin-based test) | 5 | A qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free secondary amine is no longer present. |

Protocol 2: Selective On-Resin Deprotection of the Dab(Boc) Side Chain

This protocol is performed after the full-length linear peptide has been assembled.

| Step | Procedure | Reagents & Solvents | Time (min) | Causality and Rationale |

| 1 | Resin Preparation | Peptidyl-resin, DCM | 2 | The resin is washed and swollen in DCM, the solvent for the deprotection reaction. |

| 2 | Boc Deprotection | 2-5% TFA in DCM | 5 x 2 | A low concentration of TFA is used to selectively cleave the acid-labile Boc group from the Dab side chain without significantly affecting other acid-labile protecting groups (like Trt, Pbf) or the resin linkage, which require much higher TFA concentrations. Multiple short treatments minimize potential side reactions. |

| 3 | Washing | DCM (x3) | 3 | Removes the TFA and the cleaved tert-butyl cations. |

| 4 | Neutralization | 10% DIPEA in DCM | 2 x 2 | Neutralizes any residual TFA salts to liberate the free primary amine on the side chain. |

| 5 | Final Washing | DCM (x3), DMF (x3) | 5 | Prepares the resin for the subsequent on-resin modification step. |

Protocol 3: On-Resin Side-Chain Acylation (Example: Acetylation)

This protocol demonstrates a simple modification of the deprotected Dab side chain. For cyclization, the C-terminal carboxyl group would be activated and coupled here.

| Step | Procedure | Reagents & Solvents | Time (min) | Causality and Rationale |

| 1 | Acylation | Acetic Anhydride (10 eq.), DIPEA (10 eq.), DMF | 30 | Acetic anhydride is a strong acylating agent that will cap the newly exposed side-chain amine. DIPEA acts as a scavenger for the acetic acid byproduct. |

| 2 | Washing | DMF (x3), DCM (x3) | 5 | Removes excess acylation reagents. |

| 3 | Confirmation | Chloranil Test | 5 | A qualitative test to confirm the absence of a primary amine, indicating successful acylation. |

Protocol 4: Final Cleavage and Global Deprotection

This protocol uses a standard cleavage cocktail to release the peptide from the resin and remove all remaining protecting groups.

| Step | Procedure | Reagents & Solvents | Time (hours) | Causality and Rationale |

| 1 | Resin Preparation | Dry peptidyl-resin | N/A | The resin must be thoroughly dried to prevent dilution of the TFA. |

| 2 | Cleavage | Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-3 | TFA cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Pbf, tBu, Trt). Scavengers (water, phenol, thioanisole, EDT) are critical to "quench" the highly reactive carbocations generated during deprotection, preventing the modification of sensitive residues like Trp, Met, and Cys. |

| 3 | Peptide Precipitation | Cold Diethyl Ether | 0.5 | The peptide is insoluble in cold ether and precipitates out, while the cleaved protecting groups and scavengers remain in solution. |

| 4 | Isolation & Purification | Centrifugation, Lyophilization, RP-HPLC | N/A | The crude peptide is isolated, dried, and then purified to homogeneity using reverse-phase high-performance liquid chromatography. |

Troubleshooting and Advanced Considerations

-

Lactamization of Fmoc-Dab(Boc)-OH: During the activation step for coupling, Fmoc-Dab(Boc)-OH can be prone to intramolecular cyclization to form a lactam, which deactivates the building block. [6]To mitigate this, use coupling reagents that favor rapid intermolecular coupling, such as HATU or HBTU, and avoid pre-activation steps where the activated amino acid is allowed to stand before being added to the resin.

-

Aspartimide Formation: When using strong bases for Fmoc deprotection, sequences containing Asp residues can be susceptible to aspartimide formation, a deleterious side reaction. [7]While piperidine is the standard, the use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for faster deprotection can exacerbate this issue. [8]If DBU is required for difficult sequences, its concentration and exposure time should be carefully optimized. A combination of piperazine and DBU has been reported as a safer and effective alternative. [9][10]* Choice of Orthogonal Partner: For side-chain-to-side-chain cyclization, the protecting group on the acidic amino acid (e.g., Asp or Glu) must be orthogonal to both Fmoc and Boc. For example, an allyl (Alloc) or a 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene-ethyl (Dde) group, which are removed by palladium catalysts or hydrazine respectively, would be suitable choices.

Conclusion

Fmoc-Dab(Boc)-OH is more than just another amino acid derivative; it is a strategic tool that embodies the principles of medicinal chemistry and process control. Its orthogonal protecting groups provide a chemical gateway for the synthesis of complex peptide architectures that are central to the development of next-generation therapeutics. By enabling precise on-resin modifications such as cyclization, branching, and conjugation, Fmoc-Dab(Boc)-OH allows researchers and drug developers to meticulously engineer peptides with enhanced stability, target affinity, and pharmacokinetic properties, ultimately accelerating the journey from bench to bedside.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 847-857. Retrieved from [Link]

-

Kumar, S., & Sharma, A. K. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 10(52), 31213-31220. Retrieved from [Link]

-

Kumar, S., & Sharma, A. K. (2020). Supplementary Information: Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

Sabatino, G., et al. (2014). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press. Retrieved from [Link]

-

Personne, H., et al. (2023). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... ResearchGate. Retrieved from [Link]

-

Sayers, J., et al. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]

-

Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Retrieved from [Link]

-

Wan, S., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Journal of Peptide Science. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-4-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. renyi.hu [renyi.hu]

- 8. peptide.com [peptide.com]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Note: Synthesis of Constrained Peptides Using Boc-Dbu(Fmoc)-OH

Abstract

The synthesis of constrained peptides, particularly those featuring side-chain-to-side-chain lactam bridges, is a critical strategy in modern drug discovery for targeting protein-protein interactions (PPIs). This application note details the specific utility of Boc-Dbu(Fmoc)-OH (

Introduction: The Geometry of Constraint

In peptidomimetics, "stapling" or cyclizing a peptide restricts its conformational freedom, reducing the entropic penalty of binding to a target receptor. While Lysine (Lys) and Ornithine (Orn) are common handles for lactamization, Diaminobutyric acid (Dbu) provides a unique structural advantage due to its shortened side chain.

Comparative Side-Chain Geometry

The choice of diamino acid dictates the ring size and the consequent secondary structure stabilization.

| Amino Acid | Side Chain Length | Carbon Count | Ring Size (with Asp) | Structural Propensity |

| Dbu | 2 | 18-membered (i, i+3) | Tighter turns, | |

| Orn | 3 | 19-membered (i, i+3) | Distorted | |

| Lys | 4 | 20-membered (i, i+4) | Canonical |

The Orthogonal Challenge

Synthesizing these structures requires orthogonality : the ability to deprotect the side-chain amine without affecting the N-terminal protection or the resin linkage.

-

Standard Fmoc SPPS: Typically uses Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH.

-

Boc SPPS: Requires a base-labile side chain to complement the acid-labile N-terminal Boc group. Boc-Dbu(Fmoc)-OH is the ideal candidate here. The Fmoc group on the side chain is stable to the TFA used for Boc removal but is cleaved by Piperidine, allowing selective on-resin cyclization.

Chemical Logic & Mechanism

The synthesis relies on the "Three-Dimensional Orthogonality" of the protecting groups:

-

Temporary (

): Boc (Removed by TFA). -

Permanent (Side Chains/Resin): Benzyl/PAM/MBHA (Removed by HF).

-

Orthogonal (Cyclization Handle): Fmoc (Removed by Piperidine).

Workflow Visualization

The following diagram illustrates the specific pathway for integrating Boc-Dbu(Fmoc)-OH into a Boc SPPS workflow to generate a cyclic peptide.

Figure 1: Strategic workflow for Boc-Dbu(Fmoc)-OH utilization in solid-phase peptide synthesis.

Experimental Protocols

Materials & Reagents

-

Resin: MBHA (4-methylbenzhydrylamine) resin (0.5–0.8 mmol/g loading).

-

Amino Acid: Boc-L-Dbu(Fmoc)-OH (Check purity >98% via HPLC).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).[1]

-

Cyclization Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (peptide synthesis grade), DCM, Piperidine.[2]

Protocol A: Coupling of Boc-Dbu(Fmoc)-OH

Note: Dbu derivatives can be prone to lactamization if activated slowly. Fast activation is preferred.

-

Activation: Dissolve Boc-Dbu(Fmoc)-OH (3 eq relative to resin) and HOBt (3 eq) in minimal DMF. Add DIC (3 eq) and stir for 2 minutes.

-

Coupling: Add the pre-activated mixture to the resin-bound peptide.

-

Reaction Time: Agitate for 60 minutes at room temperature.

-

Monitoring: Perform a Kaiser (Ninhydrin) test.

-

Blue beads: Incomplete coupling (Recouple using HATU/DIEA).

-

Colorless beads: Complete coupling.

-

-

Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/DIEA/DCM to prevent deletion sequences.

Protocol B: Selective Side-Chain Deprotection (Fmoc Removal)

Critical Step: This removes the Fmoc group from the Dbu side chain without affecting the N-terminal Boc group or the benzyl-based side chains.

-

Wash: Wash resin with DMF (3 x 1 min).

-

Deprotection: Add 20% Piperidine in DMF (v/v).

-

Agitation: Agitate for 5 minutes. Drain.

-

Repeat: Add fresh 20% Piperidine/DMF and agitate for 15 minutes.

-

Wash: Wash extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Validation: Test the flow-through with chloranil or TNBS to ensure no secondary amines (piperidine) remain, as they will interfere with cyclization.

-

Protocol C: On-Resin Cyclization (Lactamization)

Assumes an Asp/Glu residue is already present in the sequence with a free carboxyl group (e.g., via orthogonal protection removal like OFm, or if it is the C-terminus).

-

Equilibration: Swell resin in DMF.

-

Reagent Preparation: Prepare a solution of PyBOP (3 eq) and DIEA (6 eq) in DMF.

-

Alternative: Use HATU (3 eq) for difficult sequences, but beware of guanidinylation if the reaction is slow.

-

-

Cyclization: Add solution to the resin.[3]

-

Duration: Agitate for 2–4 hours.

-

Monitoring: Perform a Kaiser test.

-

Positive (Blue): Free amines still present (Cyclization incomplete).

-

Negative (Colorless): Cyclization complete.

-

-

Final Wash: Wash with DMF, DCM, and MeOH. Dry resin in vacuo.

Troubleshooting & Optimization

Common Pitfalls

-

Aggregation: Constrained peptides often aggregate on-resin.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during cyclization.

-

-

Fmoc Instability: While Fmoc is generally stable to TFA (used in Boc cycles), repeated exposure to 50% TFA can cause slow premature cleavage.

-

Mitigation: Ensure Boc-Dbu(Fmoc)-OH is introduced late in the synthesis if possible. If introduced early, minimize TFA exposure times.

-

Analytical Validation

Before committing the entire batch to HF cleavage, perform a micro-cleavage :

-

Take 5 mg of resin.

-

Treat with HF/Anisole for 1 hour at 0°C.

-

Analyze via LC-MS.

-

Expected Mass: Calculate the mass of the linear peptide minus 18 Da (

) for the lactam bridge.

References

-

Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Ghadiri, M. R., & Choi, C. (1990). Secondary structure nucleation in peptides. Transition metal ion stabilized

-helices. Journal of the American Chemical Society, 112(4), 1630–1632. (Context on stabilizing helices). Link -

Felix, A. M., et al. (1988). Synthesis, biological activity and conformational analysis of cyclic GRF analogs. International Journal of Peptide and Protein Research, 32(6), 441-454. (Foundational work on lactam bridges). Link

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on orthogonality). Link

-

Bachem. (2023). Technical Note: Orthogonal Protecting Groups in SPPS. Link (General verification of Boc/Fmoc strategies).

Sources

Application Note: Strategic Utilization of Boc-Dbu(Fmoc)-OH in Peptide Therapeutics

Executive Summary

Boc-Dbu(Fmoc)-OH (N

This guide details the protocol for utilizing Boc-Dbu(Fmoc)-OH to introduce a chemically distinct handle (the

Chemical Profile & Strategic Utility[1]

The "Reverse Orthogonal" Logic

In standard Fmoc-SPPS, the backbone is base-labile (Fmoc) and side chains are acid-labile (Boc/tBu). Boc-Dbu(Fmoc)-OH inverts this logic for Boc-SPPS:

- -Amine (Boc): Acid-labile (TFA).[1] Used for backbone elongation.

- -Amine (Fmoc): Base-labile (Piperidine). Stable to TFA. Used for orthogonal on-resin modification.

-

Resin Linkage (PAM/MBHA): HF-labile. Stable to both TFA (acid) and Piperidine (base).[2]

Physicochemical Properties

| Property | Specification |

| Chemical Name | Boc-L-2,4-diaminobutyric acid(Fmoc)-OH |

| Molecular Weight | 440.5 g/mol |

| Solubility | Soluble in DMF, DCM, NMP |

| Purity Requirement | > 98% (HPLC) to prevent termination sequences |

| Storage | +2°C to +8°C, Desiccated |

| Critical Hazard | Fmoc group is sensitive to secondary amines; avoid contamination with DIEA during storage.[2] |

Protocol: Incorporation and Orthogonal Deprotection

Pre-requisites

-

Resin Selection: MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resins are required. Do not use chlorotrityl or Wang resins as they may not withstand the repetitive TFA treatments of Boc-SPPS.

-

Solvents: Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane).

Step-by-Step Incorporation (Boc-SPPS Cycle)

Step 1: Backbone Elongation (Standard Boc Cycle)

-

Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

-

Wash: DCM (3 x 1 min).

-

Neutralization: 10% DIEA in DCM (2 x 1 min). Crucial: Ensure pH is basic.

-

Coupling: Dissolve Boc-Dbu(Fmoc)-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 2 min.

-

Reaction: Add activated solution to resin. Shake for 45–60 min.

-

Monitoring: Perform Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful coupling.

Step 2: The Orthogonal Trigger (Fmoc Removal) At this stage, the peptide backbone is fully protected (Boc at N-term, Bzl/Z on other side chains), but you wish to expose the Dbu side chain.

-

Wash: DMF (3 x 1 min) to remove traces of DCM/TFA.

-

Selective Deprotection: Add 20% Piperidine in DMF .

-

Reaction Time: 1 x 5 min, drain, then 1 x 15 min.

-

Note: The Boc group on the N-terminus and Benzyl groups on other side chains are stable to this condition.

-

-

Wash: Extensive washing with DMF (5 x 1 min) is critical to remove the fulvene-piperidine adduct.

-

Verification: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines). Positive result (blue beads) confirms the

-amine of Dbu is free.

Application: On-Resin Lactamization (Side-Chain to Side-Chain)

A primary use of Boc-Dbu(Fmoc)-OH is creating intramolecular lactam bridges (e.g., Dbu to Asp/Glu) to constrain peptide conformation.

Logical Workflow

To form a bridge between Residue

-

Incorporate Boc-Dbu(Fmoc)-OH at position

. -

Incorporate Boc-Asp(OFm)-OH (Fluorenylmethyl ester) at position

.-

Note: Both side chains must be protected with Fmoc-based groups (Fmoc amine, OFm ester).

-

-

Complete the peptide chain synthesis (Boc-SPPS).

-

Global Orthogonal Deprotection: Treat resin with 20% Piperidine/DMF. This removes the Fmoc from Dbu AND the OFm ester from Asp simultaneously.

-

Cyclization: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF. Shake for 4–12 hours.

Visualization of Signaling & Workflow

The following diagram illustrates the orthogonal logic and cyclization pathway.

Figure 1: Workflow for utilizing Boc-Dbu(Fmoc)-OH in the synthesis of side-chain constrained peptides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the Fmoc group on the short butyric side chain. | Use smaller, more reactive coupling agents like DIC/Oxyma . Double couple if necessary. |

| Aggregation | High hydrophobicity of the Fmoc group during chain assembly. | Add "Magic Mixture" (DCM/DMF/NMP 1:1:1) or use elevated temperature (50°C) during coupling steps after Dbu incorporation. |

| Premature Fmoc Loss | Exposure to primary amines or prolonged exposure to DIEA. | Ensure DIEA wash steps are brief (1-2 min) and use fresh solvents. Avoid nucleophilic scavengers until final cleavage. |

| Lactamization Failure | Distance constraints or aggregation preventing ring closure. | Use PyAOP or HATU for cyclization. Ensure low resin loading (0.2–0.3 mmol/g) to prevent intermolecular (chain-to-chain) cross-linking. |

References

-

C.J. White & A.K. Yudin. "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 2011. [Link]

-

Velkov, T., et al. "Structure-Activity Relationships of Polymyxin Antibiotics." Journal of Medicinal Chemistry, 2010. [Link]

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Dbu(Fmoc)-OH

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Boc-Dbu(Fmoc)-OH. The unique steric hindrance presented by this building block can often lead to incomplete coupling reactions, resulting in deletion sequences and compromised purity of the final peptide. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic hurdles.

I. Understanding the Challenge: The Steric Bulk of Boc-Dbu(Fmoc)-OH

The primary difficulty in achieving complete and efficient coupling of Boc-Dbu(Fmoc)-OH lies in its considerable steric bulk. The presence of both a tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a Fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain diamino butyric acid (Dbu) creates a sterically hindered environment around the carboxylic acid, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to attack the activated carboxyl group. This can lead to slow or incomplete reactions.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive (blue beads) after a standard coupling time for Boc-Dbu(Fmoc)-OH. What is the most likely cause?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[2] The most probable cause is the steric hindrance of Boc-Dbu(Fmoc)-OH, which slows down the reaction kinetics. Standard coupling times may be insufficient for this bulky amino acid.

Q2: I'm observing a significant deletion sequence corresponding to the Dbu residue in my crude peptide's mass spectrometry data. How can I confirm this is due to incomplete coupling?

Mass spectrometry is a definitive tool for identifying deletion sequences. If you consistently see a peptide species lacking the Dbu residue, it strongly suggests a failure in the coupling step. To further confirm, you can perform a test cleavage of a small amount of resin after the Dbu coupling and analyze the resulting peptide fragment.

Q3: Can peptide aggregation be a contributing factor to the incomplete coupling of Boc-Dbu(Fmoc)-OH?

Yes, peptide aggregation can significantly contribute to incomplete coupling. As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to a collapsed state where the N-terminal amine is inaccessible to the activated amino acid.[3][4] While the bulk of Boc-Dbu(Fmoc)-OH is a primary factor, pre-existing aggregation from the preceding sequence can exacerbate the issue.

Q4: Are there any specific coupling reagents that are recommended for sterically hindered amino acids like Boc-Dbu(Fmoc)-OH?

Standard carbodiimide-based coupling reagents like DIC may not be potent enough.[2][5] Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally more effective for sterically hindered amino acids.[2][6] Phosphonium salts like PyAOP and PyBOP are also excellent choices.[2]

III. In-Depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving incomplete coupling of Boc-Dbu(Fmoc)-OH.

Guide 1: Optimizing the Coupling Protocol

If you are facing incomplete coupling, the first line of defense is to adjust your coupling protocol.

1. Choice of Coupling Reagent:

The selection of an appropriate coupling reagent is critical. For sterically demanding couplings, more reactive reagents are necessary to drive the reaction to completion.

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| HATU | Uronium Salt | High reactivity, rapid activation, and reduced racemization. |

| HCTU | Uronium Salt | Similar to HATU but often more cost-effective. |

| COMU | Uronium Salt | High efficiency, good solubility, and safer handling profile.[6] |

| PyBOP | Phosphonium Salt | Excellent for hindered couplings, does not affect amino groups.[6] |

2. Extended Reaction Time and Double Coupling:

Due to the slow kinetics of coupling sterically hindered amino acids, extending the reaction time is often beneficial.

-

Single Coupling: Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress using the Kaiser test at intermediate time points.

-

Double Coupling: If a single extended coupling is insufficient, a double coupling strategy is highly recommended.[7][8] After the first coupling, wash the resin and then add a fresh solution of the activated Boc-Dbu(Fmoc)-OH for a second coupling reaction.

3. Elevated Temperature:

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Perform the coupling at a moderately elevated temperature, for example, 35-50°C.[2][3] However, be cautious as higher temperatures can also increase the risk of side reactions and racemization.

Guide 2: Addressing Peptide Aggregation

If optimizing the coupling protocol alone is not sufficient, you may need to address underlying peptide aggregation.

1. Solvent Choice:

The choice of solvent can significantly impact peptide aggregation.

-

NMP (N-Methyl-2-pyrrolidone): NMP is a more polar and better hydrogen-bond-disrupting solvent than DMF and can help to break up aggregates.[3]

-

DMSO (Dimethyl Sulfoxide): Adding a small percentage of DMSO (e.g., 10-20%) to your coupling solvent can also help to disrupt secondary structures.[3]

2. Chaotropic Salts:

The addition of chaotropic salts to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.[3][7]

-

Lithium Chloride (LiCl): Can be added at a concentration of 0.2-0.5 M to the coupling reaction.

-

Potassium Thiocyanate (KSCN): Another effective chaotropic agent.[3]

Guide 3: Advanced Strategies

For particularly challenging sequences, more advanced techniques may be required.

1. In Situ Neutralization:

In Boc-based synthesis, performing in situ neutralization can sometimes improve coupling efficiency by preventing salt formation on the N-terminal amine, which can hinder its nucleophilicity.[3]

2. Microwave-Assisted Peptide Synthesis (MAPS):

Microwave energy can significantly accelerate coupling reactions, often leading to higher yields and purities, especially for difficult couplings.[3]

IV. Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for Boc-Dbu(Fmoc)-OH

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

First Coupling:

-

In a separate vessel, dissolve Boc-Dbu(Fmoc)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin with DMF (3 times).

-

Second Coupling:

-

Repeat step 4 to prepare a fresh solution of activated Boc-Dbu(Fmoc)-OH.

-

Add the fresh solution to the resin and shake for another 2 hours.